Validated Structural Engagement: PDB Co-crystal Structure of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid (LNS) with SARS-CoV-2 NSP14
6-(Methylcarbamoyl)pyridine-2-carboxylic acid is a validated ligand of interest ('LNS') in the Protein Data Bank (PDB) entry 5SLT, a crystal structure of SARS-CoV-2 NSP14 in complex with this fragment [1]. This structure was determined by X-ray diffraction and is part of a PanDDA analysis group deposition, confirming its ability to bind to a therapeutically relevant viral target. In contrast, other regioisomers, such as 5-(methylcarbamoyl)pyridine-2-carboxylic acid, lack such a validated, publicly available co-crystal structure with the same target, representing a significant and verifiable differentiation point for structure-based drug design campaigns.
| Evidence Dimension | Validated Structural Engagement with SARS-CoV-2 NSP14 |
|---|---|
| Target Compound Data | PDB Entry: 5SLT (Ligand code LNS); X-ray structure determined [1] |
| Comparator Or Baseline | 5-(methylcarbamoyl)pyridine-2-carboxylic acid; Picolinic acid; Nicotinic acid |
| Quantified Difference | Presence of a validated co-crystal structure (PDB 5SLT) for the target compound vs. no such entry for the comparator analogs |
| Conditions | X-ray diffraction of protein-fragment complex |
Why This Matters
For researchers using fragment-based drug discovery, a known, high-resolution binding mode is the most critical evidence for selecting a starting point for optimization over a completely uncharacterized analog.
- [1] RCSB PDB. (n.d.). 5SLT: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 NSP14 in complex with Z1816233707. Retrieved from https://www.rcsb.org View Source
